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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)phenol
CAS No.: 100238-55-9
Cat. No.: B012394
Get Quote
. J

Technical Monograph: 4-(2-Chloroethoxy)phenol

CAS Number: 100238-55-9 Synonyms: Hydroquinone mono(2-chloroethyl) ether; 4-(2-
Chloroethoxy)hydroxybenzene Version: 2.0 (Scientific Reference)

Executive Summary

4-(2-Chloroethoxy)phenol is a high-value bifunctional building block extensively utilized in
medicinal chemistry and materials science. Characterized by its dual reactivity—possessing
both a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride—it serves as a
critical "anchor" molecule. This distinct structural motif allows for the precise attachment of
pharmacophores, particularly in the synthesis of arylpiperazine-based antipsychotics,
antifungals, and liquid crystalline polymers.

This guide provides a comprehensive technical analysis of 4-(2-Chloroethoxy)phenol,
detailing optimized synthetic protocols, reactivity profiles, and its role as a linchpin in modern
drug discovery.
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Chemical Identity & Physical Properties[1][2][3][4][5]

[6]7]

Property Data Note
Molecular Formula CsHoClO2
Molecular Weight 172.61 g/mol
White to off-white crystalline )
Appearance ) Often waxy in crude form
solid
- ) Predicted / High thermal
Boiling Point 301.8°C (at 760 mmHg) N
stability
Flash Point 136.3°C
Density 1.235 g/cm3 Denser than water
N Soluble in MeOH, DCM, Ethyl ) )
Solubility Sparingly soluble in water
Acetate
pKa (Phenol) ~10.0 Typical for phenol derivatives
LogP ~1.9-2.2 Moderate lipophilicity

Synthetic Pathways & Production

The synthesis of 4-(2-Chloroethoxy)phenol requires careful control to favor mono-alkylation

over bis-alkylation. The standard industrial route involves the Williamson ether synthesis using

hydroquinone and 1-bromo-2-chloroethane.

Optimized Synthesis Protocol (Mono-Alkylation

Strategy)

Objective: Maximize yield of the mono-ether while suppressing the formation of 1,4-bis(2-

chloroethoxy)benzene.

Reagents:

e Hydroquinone (3.0 equivalents) — Excess is crucial
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1-Bromo-2-chloroethane (1.0 equivalent)[1]

Potassium Carbonate (K2COs3) (1.2 equivalents)

Solvent: Acetone or Acetonitrile (Reflux)

Step-by-Step Methodology:

Dissolution: Dissolve Hydroquinone (3 eq) in Acetone under nitrogen atmosphere.

Base Addition: Add anhydrous K2COs (1.2 eq) and stir at room temperature for 30 minutes to
generate the phenoxide anion.

Alkylation: Add 1-Bromo-2-chloroethane (1 eq) dropwise over 1 hour. Note: The bromide is
selectively displaced over the chloride due to the weaker C-Br bond.

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12—-18 hours. Monitor by
TLC (SiO2, Hexane:EtOAc 7:3).

Workup:
o Filter off inorganic salts (KBr, KCI).
o Concentrate the filtrate.[2]

o Redissolve in Ethyl Acetate and wash with water to remove excess unreacted
Hydroquinone (water-soluble).

o The organic layer contains the product and trace bis-alkylated byproduct.

Purification: Recrystallize from Toluene/Hexane or perform column chromatography to isolate
the pure mono-ether.

Synthesis Workflow Diagram
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Figure 1: Selective synthesis workflow prioritizing mono-alkylation via stoichiometry control.
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Reactivity Profile & Applications

The utility of 4-(2-Chloroethoxy)phenol lies in its orthogonal reactivity. It acts as a bridge,
allowing chemists to modify one end of the molecule without disturbing the other.

The "Bifunctional Linker" Concept

e Phenolic -OH:
o Reactivity: Nucleophilic.

o Application: Can be coupled to aromatic cores (e.g., via Ullmann coupling or esterification)
to extend a scaffold.

o Alkyl Chloride -CH2CH2CI:
o Reactivity: Electrophilic (susceptible to nucleophilic substitution).

o Application: Reacts with secondary amines (piperazines, morpholines) to form the "tail" of
many GPCR-targeting drugs.

Key Pharmaceutical Application: Arylpiperazine
Synthesis

This compound is a primary intermediate for synthesizing Phenylpiperazine derivatives, a class
of drugs often used as serotonin (5-HT) and dopamine receptor modulators (e.g., Aripiprazole
analogs, Trazodone-like scaffolds).

Protocol: Amination of the Alkyl Chloride
o Reagents: 4-(2-Chloroethoxy)phenol + 1-Phenylpiperazine + Kl (Catalyst) + K2COs.
e Conditions: DMF or Acetonitrile, 80°C, 12h.

e Mechanism: Finkelstein reaction (in situ conversion of Cl to 1) followed by nucleophilic attack
by the piperazine nitrogen.

Divergent Reactivity Diagram
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Figure 2: Orthogonal reactivity allowing divergent synthesis of materials and bioactive
molecules.

Handling, Safety, & Stability
Hazard Identification

o Skin/Eye Irritant: Like most alkyl halides and phenols, it causes skin irritation and serious eye
damage.

o Sensitizer: Potential skin sensitizer upon prolonged contact.

o Toxicity: Harmful if swallowed. The alkyl chloride moiety is a potential alkylating agent,
though less reactive than its mustard gas analogs (e.g., bis(2-chloroethyl)ether).

Storage & Stability

e Hygroscopic: Store in a desiccator.

o Oxidation: The phenolic group is susceptible to oxidation (turning pink/brown) if exposed to
air and light. Store under inert gas (Argon/Nitrogen) in amber vials.

o Shelf Life: 12—24 months if stored properly at 2-8°C.

References

¢ PubChem Compound Summary. "4-(2-Chloroethoxy)phenol (CID 13576282)." National
Center for Biotechnology Information. Link
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e Velazquez, A. M., et al. "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol."[3]
Molbank 2005, M400.[3] (Demonstrates analogous phenolic alkylation chemistry). Link

e Google Patents. "Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.”
US4284828A. (Reference for chlorophenoxy ether synthesis conditions). Link

o ECHEMI. "Safety Data Sheet: 4-(2-Chloroethoxy)phenol." Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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